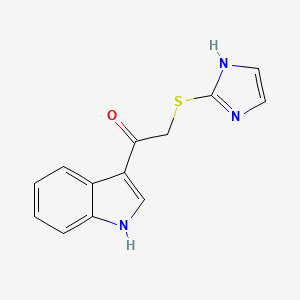
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and proliferation. This compound has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Additionally, it has been shown to reduce inflammation and oxidative stress in the brain, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone. One direction is to further explore its mechanisms of action and identify specific targets for its anti-cancer and neuroprotective effects. Additionally, this compound could be studied in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, the development of more efficient methods for synthesizing and administering this compound could make it a more viable option for clinical use in the future.
In conclusion, 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is a promising compound for scientific research due to its potential use in cancer and neurodegenerative disease research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound.
Métodos De Síntesis
The synthesis of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone involves the reaction of 2-mercaptoimidazole with indole-3-carboxaldehyde in the presence of a base. The resulting product is then oxidized to form the final compound. This method has been optimized for high yield and purity, making it a reliable way to produce 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone has been studied for its potential use in various scientific research applications. One of its main uses is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(8-18-13-14-5-6-15-13)10-7-16-11-4-2-1-3-9(10)11/h1-7,16H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIFUOHKQENRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)

![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)

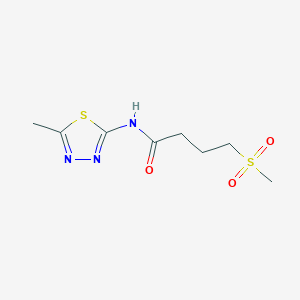
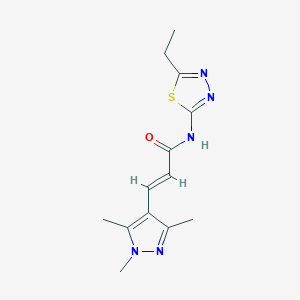
![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
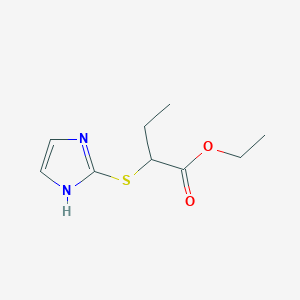
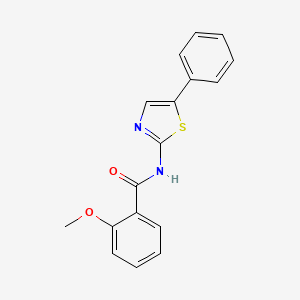
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)